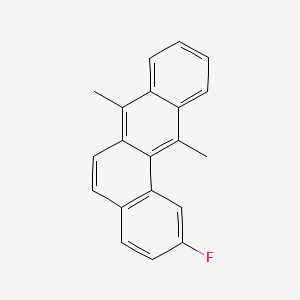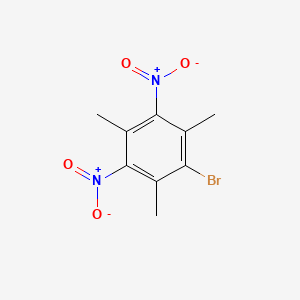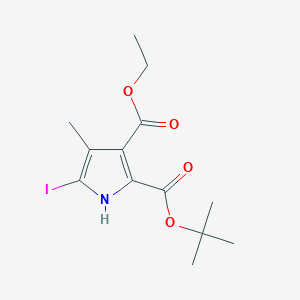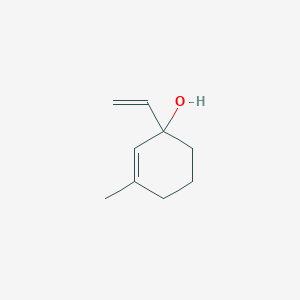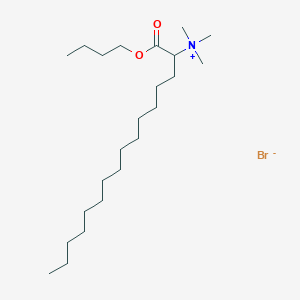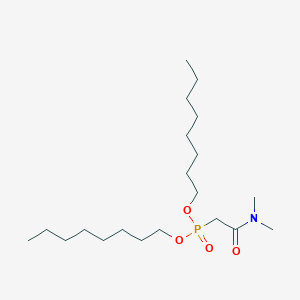![molecular formula C9H10N4O2S B11946876 (2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B11946876.png)
(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)ethanone thiosemicarbazone is a chemical compound with the molecular formula C9H10N4O2S It is a derivative of thiosemicarbazone, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone can be synthesized through the reaction of 1-(3-nitrophenyl)ethanone with thiosemicarbazide. The reaction typically involves dissolving 1-(3-nitrophenyl)ethanone in ethanol and adding thiosemicarbazide to the solution. The mixture is then stirred at room temperature for several hours, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for 1-(3-nitrophenyl)ethanone thiosemicarbazone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Nitrophenyl)ethanone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiosemicarbazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiosemicarbazones.
Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)ethanone thiosemicarbazone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its anti-cancer and anti-microbial activities. It has shown cytotoxic effects against various cancer cell lines.
Medicine: Potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of sensors and materials with specific electrochemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)ethanone thiosemicarbazone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA damage and cell death. Additionally, the compound’s ability to form metal complexes can enhance its biological activity by facilitating the delivery of metal ions to target sites.
Comparación Con Compuestos Similares
1-(3-Nitrophenyl)ethanone thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
- 1-(4-Nitrophenyl)ethanone thiosemicarbazone
- 1-(1-Naphthyl)ethanone thiosemicarbazone
- 1-(2,4,6-Trihydroxyphenyl)ethanone thiosemicarbazone
Uniqueness:
- The presence of the nitro group at the 3-position of the phenyl ring in 1-(3-nitrophenyl)ethanone thiosemicarbazone imparts unique electronic properties, influencing its reactivity and biological activity.
- Compared to other derivatives, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.
Propiedades
Fórmula molecular |
C9H10N4O2S |
|---|---|
Peso molecular |
238.27 g/mol |
Nombre IUPAC |
[(E)-1-(3-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-3-2-4-8(5-7)13(14)15/h2-5H,1H3,(H3,10,12,16)/b11-6+ |
Clave InChI |
NFJPLHYZNDOBTD-IZZDOVSWSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=NNC(=S)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


